molecular formula C11H10OS B1597797 (2-Thiophen-2-ylphenyl)methanol CAS No. 773872-97-2

(2-Thiophen-2-ylphenyl)methanol

Cat. No. B1597797
CAS RN: 773872-97-2
M. Wt: 190.26 g/mol
InChI Key: IUULMJAEIKVTKZ-UHFFFAOYSA-N
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Description

(2-Thiophen-2-ylphenyl)methanol, also known as 2-thiophenylmethanol, is an organic compound with a molecular formula of C8H8OS. It is a colorless liquid with a distinct sulfur odor. It is used in a variety of applications, including as a pharmaceutical intermediate, an agricultural chemical, and a laboratory reagent. This compound has been studied for its biological and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as “(2-Thiophen-2-ylphenyl)methanol”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can prevent the corrosion of metals, providing a protective layer on the metal surface.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Material Science

Thiophene derivatives find large application in material science . They can be used in the development of new materials with unique properties.

Coordination Chemistry

In coordination chemistry, thiophene derivatives are used . They can act as ligands to form coordination compounds with metals.

Organic Synthesis

Thiophene derivatives serve as intermediates in organic synthesis . They can be used in the synthesis of a wide range of organic compounds.

Drug Development

For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug. Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

properties

IUPAC Name

(2-thiophen-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUULMJAEIKVTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383779
Record name [2-(Thiophen-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Thiophen-2-ylphenyl)methanol

CAS RN

773872-97-2
Record name [2-(Thiophen-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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